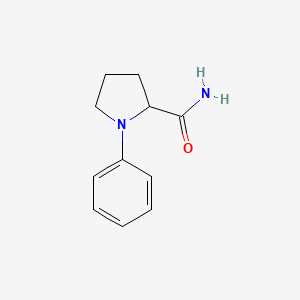

1-Phenylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-phenylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)10-7-4-8-13(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRXZLMOIBPKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378301-20-2 | |

| Record name | 1-phenylpyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpyrrolidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-Phenylpyrrolidine-2-carboxamide derivatives have been investigated for several therapeutic applications:

- HIV-1 Inhibitors: Certain derivatives, such as 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, show potential as non-nucleoside reverse transcriptase inhibitors for HIV-1 .

- P2X7 Receptor Antagonists: Pyroglutamide-based compounds, including (S)-N-(2,4-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-2-carboxamide, act as P2X7 receptor antagonists, which are implicated in reducing inflammation by inactivating the P2RX7 receptor . P2RX7 modulators are of interest for therapeutic applications related to inflammatory conditions .

- Cardiotonic Agents: 2-Phenylthiazolidine derivatives, including carboxamides, have shown cardiotonic activity. In particular, the conversion of thiazolidine to pyrrolidine rings affects positive inotropic activity .

- Notum Inhibitors: Optimization of 1-phenylpyrrolidine has led to the identification of compounds that inhibit Notum enzymatic activity. Notum is a negative regulator of Wnt signaling, and its inhibition can be achieved by small, drug-like molecules .

Drug Discovery

This compound scaffolds are utilized in drug discovery:

- Building Blocks: N-phenyl-1-sulfonyl-2-pyrrolidine carboxamides are used in creating libraries for drug discovery .

- Chemical Scaffolds: They serve as chemical scaffolds for identifying inhibitors of enzymes like Notum .

Bioactive Compounds

This compound is a component in synthesizing various bioactive compounds:

- Flavonoids: Flavonoids, which have a basic structural unit of 2-phenylchromone, are polyphenolic compounds with anti-inflammatory, antitumor, antiviral, and cardiovascular effects .

- Cocoa Polyphenols: Cocoa polyphenols, which include flavanols, can modify risk factors for chronic human conditions such as inflammation and high blood pressure .

Data Table: Applications and Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of 1-Phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, including those involved in neurotransmission and metabolic processes .

Comparison with Similar Compounds

Key Insights :

- The phenyl group in 1-phenyl derivatives enhances aromatic stacking interactions in receptor binding .

- Acyl groups (e.g., acetyl) improve solubility but may reduce membrane permeability .

- Halogenated substituents (e.g., 6-chloropyridinyl) introduce electronegative regions for targeted interactions .

Carboxamide Side Chain Modifications

Variations in the carboxamide side chain alter steric and electronic profiles:

Key Insights :

- Biphenyl-tetrazole side chains enhance angiotensin receptor binding via π-π interactions and hydrogen bonding .

- Oxopentenyl groups introduce keto-enol tautomerism, modulating reactivity in catalytic processes .

Stereochemical Variations

Stereochemistry at position 2 of the pyrrolidine ring critically affects biological activity:

Key Insights :

- The S-configuration optimizes spatial alignment with chiral binding pockets in targets like G-protein-coupled receptors .

Structural Analogs and Positional Isomers

Deviations in the carboxamide position or core structure yield distinct properties:

Biological Activity

1-Phenylpyrrolidine-2-carboxamide, a compound belonging to the pyrrolidine alkaloid class, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound exhibits several significant biological activities:

- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its potential in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antibacterial and Antifungal Properties : Research indicates that this compound can inhibit the growth of various bacterial and fungal strains, suggesting its utility in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may exert cytotoxic effects on cancer cells, although further investigation is needed to elucidate its mechanisms.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, influencing various signaling pathways. For instance:

- Calcineurin Inhibition : Some derivatives of this compound have been identified as calcineurin inhibitors, which are significant in the treatment of autoimmune diseases and organ transplant rejection .

- Targeting N-myristoyltransferase : Molecular docking studies have revealed that certain derivatives can bind effectively to N-myristoyltransferase (NMT), a critical enzyme in malaria parasites, demonstrating potential antimalarial properties .

Antiplasmodial Activity

A study synthesized several derivatives of pyrrolidine carboxamides, including this compound. These derivatives exhibited potent antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 2.40 to 8.30 µM. Notably, some compounds demonstrated antioxidant capabilities comparable to ascorbic acid .

Anti-inflammatory Potential

Research has highlighted the role of pyrrolidine derivatives in modulating inflammatory responses. A study indicated that these compounds could inhibit the production of pro-inflammatory cytokines by targeting pathways involving P2X7 receptors, which are implicated in various inflammatory diseases .

Data Table: Biological Activities of this compound

Q & A

How can 1-Phenylpyrrolidine-2-carboxamide be synthesized, and what methods are used to confirm its structural integrity?

Answer: The synthesis typically involves amide coupling between pyrrolidine-2-carboxylic acid derivatives and substituted phenylamines. For example, 1-acyl derivatives of pyrrolidine-2-carboxamide can be synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography . Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.

- X-ray crystallography (using programs like SHELXL for refinement) to resolve absolute stereochemistry and bond geometries .

What spectroscopic and computational methods are recommended for characterizing pyrrolidine-2-carboxamide derivatives?

Answer:

- Spectroscopy :

- Computational :

How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Answer:

- Variation of substituents : Synthesize analogs with modified phenyl or pyrrolidine groups (e.g., halogenation, alkylation) .

- Biological assays : Test analogs against target proteins (e.g., PARP inhibition assays measuring IC50 values, as seen in compound A-966492 with IC50 = 1 nM ).

- Statistical analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity.

How can contradictory pharmacological data between studies be resolved?

Answer: Contradictions often arise from differences in:

- Assay conditions (e.g., buffer pH, temperature).

- Compound purity (e.g., residual solvents affecting results).

- Stereochemical variability (e.g., unintended racemization).

Methodological solutions : - Validate purity via HPLC and elemental analysis.

- Replicate assays under standardized conditions.

- Use chiral resolution techniques (e.g., enantioselective synthesis) to isolate active stereoisomers .

What strategies optimize stereochemical control during synthesis to enhance biological activity?

Answer:

- Chiral auxiliaries : Temporarily introduce stereochemical guidance (e.g., Evans auxiliaries for α-amino acid derivatives) .

- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .

- X-ray crystallography : Resolve absolute configuration post-synthesis (e.g., SHELXL refinement of crystal structures) .

What safety protocols are essential when handling this compound derivatives?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How can researchers assess the stability and degradation products of this compound under varying conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acid/base).

- Analytical tools :

- HPLC-MS identifies degradation products.

- TGA/DSC evaluates thermal stability .

What computational approaches predict the biological targets of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.